3-Formylbenzene-1,2-disulfonic acid
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Overview
Description
3-Formylbenzene-1,2-disulfonoic Acid is an organic compound with the molecular formula C7H6O7S2 and a molecular weight of 266.25 g/mol . This compound is characterized by the presence of a formyl group (-CHO) and two sulfonic acid groups (-SO3H) attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formylbenzene-1,2-disulfonoic Acid can be synthesized through several methods. One common method involves the sulfonation of benzene derivatives followed by formylation. For example, the sulfonation of benzene with chlorosulfonic acid can produce benzenesulfonic acid, which can then be further sulfonated and formylated to yield 3-Formylbenzene-1,2-disulfonoic Acid .
Industrial Production Methods
In industrial settings, the production of 3-Formylbenzene-1,2-disulfonoic Acid typically involves large-scale sulfonation and formylation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
3-Formylbenzene-1,2-disulfonoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under acidic or basic conditions.
Major Products Formed
Oxidation: 3-Carboxybenzene-1,2-disulfonoic Acid.
Reduction: 3-Hydroxybenzene-1,2-disulfonoic Acid.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formylbenzene-1,2-disulfonoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving sulfonic acid groups.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Formylbenzene-1,2-disulfonoic Acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonic acid groups can engage in acid-base reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Formylbenzenesulfonic Acid: Similar structure but with only one sulfonic acid group.
5,6-Difluoro Anthranilic Acid: Used in similar applications but has different functional groups.
Uniqueness
3-Formylbenzene-1,2-disulfonoic Acid is unique due to the presence of both a formyl group and two sulfonic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
112652-88-7 |
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Molecular Formula |
C7H6O7S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-formylbenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C7H6O7S2/c8-4-5-2-1-3-6(15(9,10)11)7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14) |
InChI Key |
BSDBXXARTLPPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)C=O |
Origin of Product |
United States |
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